

Alafosfalin serum half-life comparison with fosmidomycin

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Compound Focus: Alafosfalin

CAS No.: 60668-24-8

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Pharmacokinetic Profile Comparison

The table below summarizes the available quantitative data for a direct comparison of these two phosphonic acid derivatives.

Parameter	Alafosfalin	Fosmidomycin
Serum Half-Life	~1 hour [1]	1.5 - 2.0 hours [1]
Bioavailability (Oral)	Information missing	20 - 30% [1]
Urine Recovery (IV dose)	10 - 20% (extensively metabolized) [1]	80 - 95% [1]
Urine Recovery (Oral dose)	6 - 17% [1]	26% [1]
Peak Serum Concentration (Oral)	Information missing	Lower than fosfomycin trometamol; comparable to fosfomycin calcium [1]
Protein Binding	Information missing	Low ($\leq 4\%$) [2]

Parameter	Alafosfalin	Fosmidomycin
Clinical Status	Development abandoned [3]	Investigated as an antimalarial [4] [5]

A key difference is their **metabolic fate**. **Alafosfalin** is extensively metabolized, which is why its urinary recovery of the unchanged drug is low [1]. In contrast, fosmidomycin is largely eliminated unchanged in the urine [1] [2].

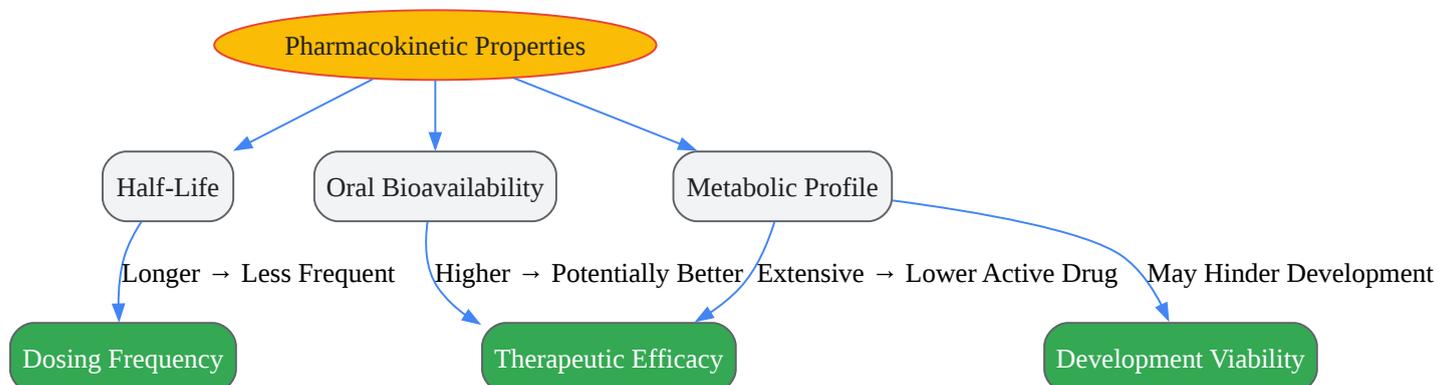
Experimental Data and Methodologies

The comparative data primarily comes from a 1990 comparative study that surveyed available literature and the researchers' own work [1].

- **Half-Life Determination:** The serum half-life values were derived from pharmacokinetic studies where drug concentrations in plasma were measured over time after administration. The half-life is the time required for the plasma concentration to reduce by half [6].
- **Bioavailability and Urine Recovery:** These parameters were assessed through studies comparing intravenous and oral administration. Researchers measured the total amount of unchanged drug excreted in urine and the maximum concentration reached in the bloodstream to calculate bioavailability and recovery rates [1].
- **Protein Binding:** The low protein binding for fosmidomycin ($\leq 4\%$) was determined using serum from mice, rats, dogs, and humans, indicating minimal interaction with plasma proteins and a high fraction of freely available drug [2].

Key Implications for Drug Development

The pharmacokinetic data highlights critical factors that influence a drug's viability and dosing regimen.



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The diagram above shows how these properties interconnect. Fosmidomycin's more favorable profile—moderately longer half-life, better oral absorption, and less metabolism—likely contributed to its continued investigation for new indications like malaria [4] [5], while **alafosfalin**'s profile and development challenges led to its abandonment [3].

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